D-AP7

Catalog No.
S525005
CAS No.
81338-23-0
M.F
C7H16NO5P
M. Wt
225.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-AP7

CAS Number

81338-23-0

Product Name

D-AP7

IUPAC Name

(2R)-2-amino-7-phosphonoheptanoic acid

Molecular Formula

C7H16NO5P

Molecular Weight

225.18 g/mol

InChI

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m1/s1

InChI Key

MYDMWESTDPJANS-ZCFIWIBFSA-N

SMILES

C(CCC(C(=O)O)N)CCP(=O)(O)O

solubility

Soluble in DMSO

Synonyms

(+--)-2-amino-7-phosphonoheptanoic acid, 2-amino-7-phosphoheptanoic acid, 2-amino-7-phosphonoheptanoic acid, 2-amino-7-phosphonoheptanoic acid, (+-)-isomer, 2-amino-7-phosphonoheptanoic acid, (R)-isomer, 2-amino-7-phosphonoheptanoic acid, (S)-isomer, AP-7, AP-7 compound, D-AP7

Canonical SMILES

C(CCC(C(=O)O)N)CCP(=O)(O)O

Isomeric SMILES

C(CC[C@H](C(=O)O)N)CCP(=O)(O)O

The exact mass of the compound Heptanoic acid, 2-amino-7-phosphono-, (2R)- is 225.0766 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Phosphoamino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Anticonvulsant effects: Research suggests that (2R)-APHP may act as an antagonist at certain excitatory amino acid receptors in the brain []. These receptors play a role in nerve signaling, and excessive activation is linked to seizures. By blocking these receptors, (2R)-APHP might have potential as an anticonvulsant medication [].

D-AP7, or D-(−)-2-amino-7-phosphonoheptanoic acid, is a selective antagonist of the N-methyl-D-aspartate receptor. This compound is known for its ability to competitively inhibit the glutamate binding site on the receptor, thereby blocking its activation. D-AP7 has been studied extensively for its potential therapeutic effects, particularly in neurological contexts, due to its role in modulating excitatory neurotransmission within the central nervous system .

AP-7 acts as a potent antagonist at the NMDA receptor, a glutamate receptor in the central nervous system. Glutamate is the major excitatory neurotransmitter in the brain, and the NMDA receptor plays a crucial role in learning, memory, and synaptic plasticity []. By blocking the binding of glutamate to the NMDA receptor, AP-7 reduces neuronal excitation. This mechanism has been explored in various research areas, including:

  • Neuroprotection: Studies suggest AP-7 may protect neurons from damage caused by excitotoxicity, a condition where excessive glutamate stimulation leads to cell death [].
  • Pain management: AP-7's NMDA receptor antagonism may have potential in treating chronic pain [].
  • Stroke treatment: Research suggests AP-7 might offer neuroprotective benefits in ischemic stroke models [].
Primarily involving its interaction with N-methyl-D-aspartate receptors. As a competitive antagonist, it binds to the receptor's glutamate site without activating it, which can prevent excitotoxicity associated with excessive glutamate signaling. This mechanism is crucial in studies exploring neuroprotection and the modulation of synaptic plasticity .

The synthesis of D-AP7 typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the phosphono group: The introduction of phosphonate moieties is critical for the functionality of D-AP7.
  • Chiral resolution: Given that D-AP7 is an optically pure compound, methods such as chiral chromatography may be employed to isolate the desired enantiomer from racemic mixtures.
  • Purification: Final purification steps often involve recrystallization or chromatography to achieve high purity levels suitable for biological testing .

D-AP7 has several applications in research and potential therapeutic settings:

  • Neuroscience Research: It is widely used to study the mechanisms of synaptic plasticity and memory formation.
  • Pharmacological Studies: Investigating its effects on anxiety and depression models in animals helps elucidate its potential as a therapeutic agent.
  • Neuroprotective Studies: Due to its ability to block excitotoxicity, D-AP7 is explored for use in conditions like stroke or traumatic brain injury .

Studies have demonstrated that D-AP7 interacts specifically with N-methyl-D-aspartate receptors, affecting various neural pathways. For instance, its administration has been linked to changes in heart rate responses mediated by hypothalamic stimulation, indicating broader systemic effects beyond just central nervous system interactions . Additionally, behavioral experiments have shown that D-AP7 can influence anxiety-like behaviors in rats depending on the injection site within the brain .

D-AP7 shares structural and functional similarities with several other compounds that act on glutamate receptors. Here are some notable comparisons:

Compound NameTypeUnique Features
7-ChlorokynurenateGlycine site modulatorActs at a different site compared to D-AP7; used for studying glycine receptor modulation.
AP5 (2-Amino-5-phosphonopentanoic acid)NMDA receptor antagonistSimilar mechanism but less selective than D-AP7; often used in similar research contexts.
KetamineNMDA receptor antagonistKnown for rapid antidepressant effects; broader pharmacological profile compared to D-AP7.

D-AP7's specificity for the N-methyl-D-aspartate receptor distinguishes it from these compounds, making it particularly valuable in targeted research applications .

The historical development of D-AP7 synthesis is rooted in the broader context of phosphonic acid and amino acid derivative chemistry. D-AP7, chemically known as (S)-2-amino-7-phosphonoheptanoic acid with the molecular formula C7H16NO5P and molecular weight 225.18 Da [1], belongs to the class of amino phosphonic acids that have been extensively studied since the early 20th century.

The foundational methodology for synthesizing phosphonic acids traces back to the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later explored extensively by Aleksandr Arbuzov [2]. This classical approach involves the reaction of trivalent phosphorus esters with alkyl halides to form pentavalent phosphorus species. The mechanism proceeds through nucleophilic attack of the phosphorus species on the electrophilic alkyl halide, forming a phosphonium salt intermediate, followed by displacement by the halide anion to yield the desired phosphonate [2].

Early synthetic approaches to amino phosphonic acids like D-AP7 employed systematic isosteric substitution strategies. Chenard and colleagues in 1990 developed a unified approach for replacing acidic groups with potential bioisosteres, specifically targeting the phosphonic acid moiety of 2-amino-7-phosphonoheptanoate (AP-7) [3]. Their strategy involved nucleophilic displacement of alkyl halide precursors with mercaptoazoles and related molecules, representing a significant advancement in the field of NMDA receptor antagonist synthesis.

The classical hydrolysis method represented another historical approach for phosphonic acid preparation. This technique involved contacting aralkyl dialkyl phosphonates with aqueous acidic solutions under reflux conditions, followed by cooling to obtain solid crystals of the corresponding phosphonic acid [4]. The method typically achieved yields above 80% and utilized aqueous hydrochloric acid as the preferred reagent, though other acids such as dilute nitric acid and dilute sulfuric acid could also be employed.

Historical synthesis challenges included the formation of unwanted by-products, contamination of final products, and disposal hazards associated with certain reagents [4]. The development of more efficient synthetic methodologies became crucial for advancing the field and enabling larger-scale production of amino phosphonic acid derivatives.

Modern Catalytic and Enantioselective Methods

Contemporary synthetic approaches to D-AP7 have been revolutionized by the development of sophisticated catalytic and enantioselective methodologies. Modern palladium-catalyzed systems have emerged as powerful tools for the synthesis of phosphonic acid derivatives. Single-step palladium-catalyzed Heck coupling of aryl halides with vinyl phosphonic acid produces functionalized styryl phosphonic acids with high purities and yields ranging from 31-80% [5].

Enantioselective synthesis of α-aminophosphonic acids has been achieved through the use of copper(I)-pybox complexes as catalysts. This methodology enables the synthesis of α-aminopropargylphosphonates with yields and enantiomeric excesses up to 81% ee using only 2 mol% catalyst loading [6]. The reaction proceeds through the addition of carbon nucleophiles to iminophosphonates, representing a significant advancement in C-C bond formation for phosphonate synthesis.

The development of asymmetric phosphoric acid catalysis has provided new avenues for the synthesis of chiral phosphonates. These organocatalysts facilitate various enantioselective transformations with high efficiency and excellent stereoselectivity [7]. The asymmetric synthesis of tetrasubstituted α-aminophosphonic acid derivatives has been achieved through diastereoselective approaches utilizing chiral auxiliaries and substrate-controlled methodologies [8].

The iterative phosphoramidite approach developed by the Jessen research group in 2015 represents another significant advancement. This methodology involves coupling phosphoramidites with phosphates under ambient conditions using non-dried solvents, achieving rapid reactions with chemoselective characteristics [10]. The method demonstrates particular utility in avoiding the use of nucleoside protecting groups while maintaining high stereoselectivity.

Purification and Analytical Validation Techniques

The purification of D-AP7 and related phosphonic acid compounds presents unique challenges due to their highly polar nature and similar physicochemical properties. Anion exchange chromatography has emerged as the most common purification method for oligophosphates and phosphonic acid derivatives, as these compounds are strongly retained by anion exchange resins [11]. Traditional reverse-phase chromatography proves inadequate for most biological phosphonic compounds due to their rapid elution characteristics.

High-performance liquid chromatography represents the standard purification method for small-scale preparations, while flash or medium-pressure liquid chromatography is employed for larger scales [11]. Ion-pairing reverse-phase HPLC and hydrophilic interaction chromatography methods are also utilized for specific purification requirements. Electrophoresis methods, including capillary electrophoresis and polyacrylamide gel electrophoresis, demonstrate good efficiency for phosphonic acid separation but are not typically applied on preparative scales [11].

For D-AP7 specifically, preparative reverse-phase high-performance liquid chromatography using Waters DeltaPak C18 columns with 0.1% trifluoroacetic acid/water mobile phase and 80% acetonitrile/0.1% trifluoroacetic acid/water linear gradient has been successfully employed [12]. The elution is monitored at 230 nm, with individual fractions analyzed using MALDI-TOF mass spectrometry to ensure purity. The method achieves purities of 94% or higher based on RP-HPLC rechromatography and mass spectrometric analysis.

Analytical validation techniques for phosphonic acids involve sophisticated derivatization methods. The determination of phosphonic acid breakdown products employs derivatization with 2,4-dinitrophenylhydrazine for aldehyde groups and 9-fluorenyl methylchloroformate for imine groups [13]. These derivatization reactions require specific conditions: heating at 60°C for 10 minutes for complete derivatization, FMOC concentration of 15 mM, and pH 7.7 for optimal results.

Modern analytical validation utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for sensitive detection and quantification [14]. This method demonstrates suitable linearity with correlation coefficients greater than 0.997 over wide concentration ranges, with limits of detection and quantification as low as 0.5 ng/mL and 2 ng/mL respectively. The method shows precision with relative standard deviations of 14% and accuracy ranging from 83-108%.

LC-MS/MS methods for phosphonic acid analysis employ electrospray ionization in negative ion mode with specific precursor and product ion transitions. For phosphonic acid derivatives, the method utilizes precursor ion m/z 81 and product ion m/z 79 [15]. The analytical conditions include column temperatures of 30°C, flow rates of 0.2 mL/min, and elution with mixtures of 10 mmol/L dibutylammonium acetate solution and methanol.

Analytical ParameterD-AP7 SpecificationsMethod Performance
Molecular Weight225.18 Da [1]MALDI-TOF MS validation
Purity Assessment>94% [12]RP-HPLC rechromatography
LOD/LOQ0.5/2.0 ng/mL [14]UPLC-MS/MS
Linearityr² > 0.997 [14]Wide concentration range
PrecisionRSD ≤ 14% [14]Multiple validation studies

Challenges in Large-Scale Synthesis

The large-scale synthesis of D-AP7 presents numerous challenges that significantly impact the feasibility of industrial production. The primary obstacles include synthesis control in large reactors, non-linear increases in raw material quantities, difficulties in maintaining product quality and reproducibility, and substantial increases in reactor costs [16].

Synthesis control becomes increasingly complex in large reactors due to the exponential increase in parameters affecting product formation. The heterogeneous nature of many phosphonic acid synthesis reactions creates additional complications in scaling up from laboratory to industrial scale. Temperature gradients, mixing efficiency, and heat transfer limitations become critical factors that must be carefully managed to maintain product quality and yield [16].

The economic challenges of large-scale D-AP7 synthesis are exemplified by the process mass intensity data showing that synthesis stages contribute approximately 50% of total materials used, with organic materials representing the predominant component [17]. Wash solvents alone account for half of the organic materials used and contribute 25% to the total process mass intensity. The detritylation step, where applicable, accounts for approximately half of the materials in synthesis stages, making it a critical focus for optimization efforts.

Raw material consumption presents significant scalability challenges. The synthesis of D-AP7 requires substantial quantities of specialized reagents, with non-linear scaling relationships creating cost and supply chain complications. For pharmaceutical applications requiring gram-scale production, the quantities needed are several thousand-fold greater than conventional laboratory synthesis can provide, and clinical evaluation requirements may demand 10⁵-10⁷-fold increases in production capacity [18].

Quality control and reproducibility challenges in large-scale synthesis stem from the sensitivity of phosphonic acid chemistry to environmental conditions. The maintenance of anhydrous conditions, temperature control, and reaction timing becomes increasingly difficult at industrial scales. The formation of side products and impurities can be amplified in large-scale reactions, requiring sophisticated purification protocols that significantly increase production costs.

Process optimization strategies for large-scale D-AP7 synthesis focus on reducing wash solvent volumes, which represent a major contributor to process mass intensity. Potential improvements include using nitrogen pressure to displace reagents, collecting and reusing cleaner solvents, investigating alternative acids for more efficient deprotection steps, and implementing solvent recycling programs [17].

The development of continuous processing methods represents a promising approach to addressing scale-up challenges. Continuous diafiltration at constant volume uses approximately 70% less water than alternative methods, providing significant improvements in process mass intensity. Flow chemistry applications have shown potential for reducing reaction times and improving yield consistency, with residence times as low as 130 minutes achieved under optimized conditions [9].

Environmental and sustainability considerations present additional challenges for large-scale D-AP7 synthesis. The high process mass intensity and extensive use of organic solvents create significant waste streams that require costly treatment and disposal. The development of more atom-economical synthetic routes and the implementation of green chemistry principles represent critical areas for future development in industrial D-AP7 production.

Scale-Up ChallengeImpact FactorMitigation Strategy
Reactor Control3-5x parameter increase [16]Advanced process monitoring
Raw Material CostNon-linear scaling [16]Supply chain optimization
Waste Generation50% organic materials [17]Solvent recycling programs
Quality ControlReproducibility issues [16]Continuous processing methods
Process Efficiency70% wash solvent waste [17]Nitrogen displacement techniques

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

225.07660961 g/mol

Monoisotopic Mass

225.07660961 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

89FET0690I

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anticonvulsants

Pictograms

Irritant

Irritant

Wikipedia

(-)-ap-7

Dates

Last modified: 08-15-2023
1: Forcelli PA, Wellman LL, Malkova L. Blockade of glutamatergic transmission in the primate basolateral amygdala suppresses active behavior without altering social interaction. Behav Neurosci. 2017 Apr;131(2):192-200. doi: 10.1037/bne0000187. Epub 2017 Feb 20. PubMed PMID: 28221080; PubMed Central PMCID: PMC5354940.
2: Chitravanshi VC, Kawabe K, Sapru HN. Stimulation of the hypothalamic arcuate nucleus increases brown adipose tissue nerve activity via hypothalamic paraventricular and dorsomedial nuclei. Am J Physiol Heart Circ Physiol. 2016 Aug 1;311(2):H433-44. doi: 10.1152/ajpheart.00176.2016. Epub 2016 Jul 8. PubMed PMID: 27402666; PubMed Central PMCID: PMC5008654.
3: Diniz CR, Casarotto PC, Joca SR. NMDA-NO signaling in the dorsal and ventral hippocampus time-dependently modulates the behavioral responses to forced swimming stress. Behav Brain Res. 2016 Jul 1;307:126-36. doi: 10.1016/j.bbr.2016.03.037. Epub 2016 Mar 22. PubMed PMID: 27016428.
4: Khakpai F, Nasehi M, Zarrindast MR. The role of NMDA receptors of the medial septum and dorsal hippocampus on memory acquisition. Pharmacol Biochem Behav. 2016 Apr;143:18-25. doi: 10.1016/j.pbb.2016.01.003. Epub 2016 Jan 11. PubMed PMID: 26780596.
5: Podlacha M, Glac W, Listowska M, Grembecka B, Majkutewicz I, Myślińska D, Plucińska K, Jerzemowska G, Grzybowska M, Wrona D. Medial Septal NMDA Glutamate Receptors are Involved in Modulation of Blood Natural Killer Cell Activity in Rats. J Neuroimmune Pharmacol. 2016 Mar;11(1):121-32. doi: 10.1007/s11481-015-9632-y. Epub 2015 Oct 10. PubMed PMID: 26454750.
6: Nasehi M, Sharaf-Dolgari E, Ebrahimi-Ghiri M, Zarrindast MR. The hippocampal NMDA receptors may be involved in acquisition, but not expression of ACPA-induced place preference. Prog Neuropsychopharmacol Biol Psychiatry. 2015 Dec 3;63:83-90. doi: 10.1016/j.pnpbp.2015.06.004. Epub 2015 Jun 11. PubMed PMID: 26072736.
7: Malkova L, Forcelli PA, Wellman LL, Dybdal D, Dubach MF, Gale K. Blockade of glutamatergic transmission in perirhinal cortex impairs object recognition memory in macaques. J Neurosci. 2015 Mar 25;35(12):5043-50. doi: 10.1523/JNEUROSCI.4307-14.2015. PubMed PMID: 25810533; PubMed Central PMCID: PMC4389599.
8: Nasehi M, Amin-Yavari S, Ebrahimi-Ghiri M, Torabi-Nami M, Zarrindast MR. The dual effect of CA1 NMDA receptor modulation on ACPA-induced amnesia in step-down passive avoidance learning task. Eur Neuropsychopharmacol. 2015 Apr;25(4):557-65. doi: 10.1016/j.euroneuro.2015.01.004. Epub 2015 Jan 16. PubMed PMID: 25680309.
9: Rasekhi K, Oryan S, Nasehi M, Zarrindast MR. Involvement of the nucleus accumbens shell glutamatergic system in ACPA-induced impairment of inhibitory avoidance memory consolidation. Behav Brain Res. 2014 Aug 1;269:28-36. doi: 10.1016/j.bbr.2014.04.006. Epub 2014 Apr 13. PubMed PMID: 24739359.
10: Ngoupaye GT, Bum EN, Taiwe GS, Moto FC, Talla E. Antidepressant properties of aqueous macerate from Gladiolus dalenii corms. Afr J Tradit Complement Altern Med. 2013 Nov 2;11(1):53-61. eCollection 2014. PubMed PMID: 24653553; PubMed Central PMCID: PMC3957241.
11: Moraes-Neto TB, Scopinho AA, Biojone C, Corrêa FM, Resstel LB. Involvement of dorsal hippocampus glutamatergic and nitrergic neurotransmission in autonomic responses evoked by acute restraint stress in rats. Neuroscience. 2014 Jan 31;258:364-73. doi: 10.1016/j.neuroscience.2013.11.022. Epub 2013 Nov 22. PubMed PMID: 24269610.
12: Hosseini N, Nasehi M, Radahmadi M, Zarrindast MR. Effects of CA1 glutamatergic systems upon memory impairments in cholestatic rats. Behav Brain Res. 2013 Nov 1;256:636-45. doi: 10.1016/j.bbr.2013.08.018. Epub 2013 Sep 16. PubMed PMID: 24050889.
13: Ahmadi H, Nasehi M, Rostami P, Zarrindast MR. Involvement of the nucleus accumbens shell dopaminergic system in prelimbic NMDA-induced anxiolytic-like behaviors. Neuropharmacology. 2013 Aug;71:112-23. doi: 10.1016/j.neuropharm.2013.03.017. Epub 2013 Apr 6. PubMed PMID: 23566820.
14: Kawabe T, Kawabe K, Sapru HN. Effect of barodenervation on cardiovascular responses elicited from the hypothalamic arcuate nucleus of the rat. PLoS One. 2012;7(12):e53111. doi: 10.1371/journal.pone.0053111. Epub 2012 Dec 27. PubMed PMID: 23300873; PubMed Central PMCID: PMC3531379.
15: Fogaça MV, Gomes FV, Moreira FA, Guimarães FS, Aguiar DC. Effects of glutamate NMDA and TRPV1 receptor antagonists on the biphasic responses to anandamide injected into the dorsolateral periaqueductal grey of Wistar rats. Psychopharmacology (Berl). 2013 Apr;226(3):579-87. doi: 10.1007/s00213-012-2927-2. Epub 2012 Nov 27. PubMed PMID: 23183551.
16: Iacopucci AP, Mello RO, Barbosa-Silva R, Melo-Thomas L. L-NOARG-induced catalepsy can be influenced by glutamatergic neurotransmission mediated by NMDA receptors in the inferior colliculus. Behav Brain Res. 2012 Oct 1;234(2):149-54. doi: 10.1016/j.bbr.2012.06.022. Epub 2012 Jun 27. PubMed PMID: 22749845.
17: Reimer AE, de Oliveira AR, Brandão ML. Glutamatergic mechanisms of the dorsal periaqueductal gray matter modulate the expression of conditioned freezing and fear-potentiated startle. Neuroscience. 2012 Sep 6;219:72-81. doi: 10.1016/j.neuroscience.2012.06.005. Epub 2012 Jun 12. PubMed PMID: 22698693.
18: Ezequiel Leite L, Nobre MJ. The negative effects of alcohol hangover on high-anxiety phenotype rats are influenced by the glutamate receptors of the dorsal midbrain. Neuroscience. 2012 Jun 28;213:93-105. doi: 10.1016/j.neuroscience.2012.04.009. Epub 2012 Apr 16. PubMed PMID: 22516019.
19: Khakpai F, Nasehi M, Haeri-Rohani A, Eidi A, Zarrindast MR. Scopolamine induced memory impairment; possible involvement of NMDA receptor mechanisms of dorsal hippocampus and/or septum. Behav Brain Res. 2012 May 16;231(1):1-10. doi: 10.1016/j.bbr.2012.02.049. Epub 2012 Mar 5. PubMed PMID: 22421366.
20: Folbergrová J, Otáhal J, Druga R. Brain superoxide anion formation in immature rats during seizures: protection by selected compounds. Exp Neurol. 2012 Jan;233(1):421-9. doi: 10.1016/j.expneurol.2011.11.009. Epub 2011 Nov 11. PubMed PMID: 22108622.

Explore Compound Types